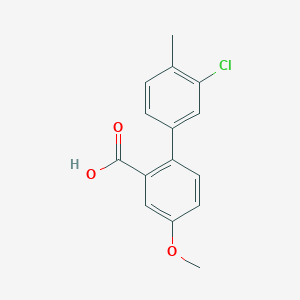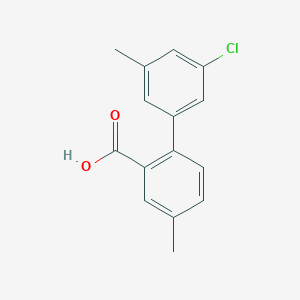
3-(3-Chloro-4-methylphenyl)-5-trifluoromethylbenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chloro-4-methylphenyl)-5-trifluoromethylbenzoic acid, 95% (3-CMTBA) is a widely used organic compound in the field of scientific research. It is a white crystalline solid that is soluble in most organic solvents. It is widely used as a reagent in organic synthesis and as a catalyst in pharmaceutical and industrial processes. It has a wide range of applications in organic synthesis and other areas of scientific research.
Wirkmechanismus
The mechanism of action of 3-(3-Chloro-4-methylphenyl)-5-trifluoromethylbenzoic acid, 95% is not yet fully understood. However, it is believed that the compound acts as a catalyst in organic synthesis reactions by facilitating the nucleophilic attack of one molecule on another. This process is known as nucleophilic substitution. In addition, 3-(3-Chloro-4-methylphenyl)-5-trifluoromethylbenzoic acid, 95% has been shown to act as a Lewis acid in certain reactions, and it is believed that this may be responsible for its catalytic activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Chloro-4-methylphenyl)-5-trifluoromethylbenzoic acid, 95% are not well understood. However, studies have shown that the compound has no significant effect on the metabolism of cells or on the activity of enzymes. In addition, 3-(3-Chloro-4-methylphenyl)-5-trifluoromethylbenzoic acid, 95% has been found to be non-toxic, non-mutagenic, and non-carcinogenic in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-(3-Chloro-4-methylphenyl)-5-trifluoromethylbenzoic acid, 95% in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent, and it is relatively easy to handle and store. In addition, it is a highly reactive compound, and it can be used in a wide range of organic synthesis reactions. However, there are also some limitations to its use. It is not very soluble in water, and it can be unstable in the presence of strong acids or bases.
Zukünftige Richtungen
There are a number of potential future directions for research on 3-(3-Chloro-4-methylphenyl)-5-trifluoromethylbenzoic acid, 95%. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in pharmaceutical and industrial processes. In addition, further research could be done to explore the use of 3-(3-Chloro-4-methylphenyl)-5-trifluoromethylbenzoic acid, 95% as a catalyst in organic synthesis reactions, and to explore its potential as a chromatographic stationary phase. Finally, further research could be done to explore the potential of 3-(3-Chloro-4-methylphenyl)-5-trifluoromethylbenzoic acid, 95% as a drug delivery system.
Synthesemethoden
3-(3-Chloro-4-methylphenyl)-5-trifluoromethylbenzoic acid, 95% can be synthesized by a number of methods. A common method involves the reaction of 3-chloro-4-methylphenol with trifluoroacetic acid in the presence of anhydrous sodium sulfate. This reaction results in the formation of 3-(3-Chloro-4-methylphenyl)-5-trifluoromethylbenzoic acid, 95% and the by-product trifluoroacetic acid. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is usually done at a temperature of around 100 °C.
Wissenschaftliche Forschungsanwendungen
3-(3-Chloro-4-methylphenyl)-5-trifluoromethylbenzoic acid, 95% is widely used in scientific research due to its wide range of applications. It is used as a reagent in organic synthesis reactions, as a catalyst in pharmaceutical and industrial processes, and as a chromatographic stationary phase for the separation of compounds. It is also used in the synthesis of a wide range of organic compounds, such as peptides, heterocycles, and polymers.
Eigenschaften
IUPAC Name |
3-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O2/c1-8-2-3-9(7-13(8)16)10-4-11(14(20)21)6-12(5-10)15(17,18)19/h2-7H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMLGXSGTRLJJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690318 |
Source


|
| Record name | 3'-Chloro-4'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262009-67-5 |
Source


|
| Record name | 3'-Chloro-4'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














